1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine
Description
1-[2-(2,4,6-Trichlorophenoxy)ethyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2-(2,4,6-trichlorophenoxy)ethyl group. This compound is notable for its applications in various fields, including chemistry and biology, due to its unique chemical structure and properties.
Properties
IUPAC Name |
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-9-7-10(14)12(11(15)8-9)17-6-5-16-3-1-2-4-16/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOTCMNPVSGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Preparation of 2-(2,4,6-trichlorophenoxy)ethyl chloride: This intermediate is synthesized by reacting 2,4,6-trichlorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Reaction with pyrrolidine: The 2-(2,4,6-trichlorophenoxy)ethyl chloride is then reacted with pyrrolidine in an organic solvent like toluene, under reflux conditions, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4,6-Trichlorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the phenoxy ring.
Oxidation and reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution reactions: Products include derivatives where the chloro groups are replaced by other nucleophiles.
Oxidation and reduction: Products include oxidized or reduced forms of the pyrrolidine ring.
Scientific Research Applications
1-[2-(2,4,6-Trichlorophenoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,4,6-Trichlorophenoxy)ethyl chloride: An intermediate in the synthesis of 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine.
1-Propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea: A related compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
